2-Bromo-6-(hydroxymethyl)phenol
Overview
Description
2-Bromo-6-(hydroxymethyl)phenol is an organic compound characterized by the presence of a bromine atom and a hydroxymethyl group attached to a phenol ring. This compound is part of the bromophenol family, which consists of phenols substituted with bromine atoms.
Mechanism of Action
Target of Action
It is known that brominated phenols are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .
Mode of Action
For instance, in Suzuki–Miyaura cross-coupling reactions, the bromine atom in the brominated phenol would typically be replaced by an organoboron group . This reaction is facilitated by a palladium catalyst .
Pharmacokinetics
The physicochemical properties of a compound, such as its molecular weight and lipophilicity, can influence its pharmacokinetic properties .
Result of Action
The compound’s participation in chemical reactions such as suzuki–miyaura cross-coupling could result in the formation of new carbon-carbon bonds, potentially leading to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-6-(hydroxymethyl)phenol can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as the choice of solvent, the temperature, and the presence of a suitable catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(hydroxymethyl)phenol typically involves the bromination of 6-(hydroxymethyl)phenol. One common method is the reaction of 6-(hydroxymethyl)phenol with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(hydroxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-Bromo-6-formylphenol or 2-Bromo-6-carboxyphenol.
Reduction: Formation of 6-(hydroxymethyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-(hydroxymethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
2-Bromophenol: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
6-(Hydroxymethyl)phenol:
2,6-Dibromophenol: Contains an additional bromine atom, which can influence its chemical properties and reactivity.
Uniqueness: 2-Bromo-6-(hydroxymethyl)phenol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the phenol ring. This combination of functional groups enhances its reactivity and allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
2-bromo-6-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c8-6-3-1-2-5(4-9)7(6)10/h1-3,9-10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VALKLYSDRYWQFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590430 | |
Record name | 2-Bromo-6-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28165-46-0 | |
Record name | 3-Bromo-2-hydroxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28165-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-(hydroxymethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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